N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Fragment-based drug discovery Lead-likeness Ligand efficiency

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS 941960-40-3) is a synthetic small molecule belonging to the tetrahydroquinoline-cyclopropanecarboxamide class. It features a 1,2,3,4-tetrahydroquinoline core substituted at the N-1 position with a cyclopropanecarbonyl group and at the 6-position with a cyclopropanecarboxamide moiety, yielding a molecular formula of C₁₇H₂₀N₂O₂ and a molecular weight of approximately 284.35 g/mol.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 941960-40-3
Cat. No. B2834212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
CAS941960-40-3
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4CC4
InChIInChI=1S/C17H20N2O2/c20-16(11-3-4-11)18-14-7-8-15-13(10-14)2-1-9-19(15)17(21)12-5-6-12/h7-8,10-12H,1-6,9H2,(H,18,20)
InChIKeyOQXQSVSWMMQXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS 941960-40-3): Procurement Specification & Baseline


N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS 941960-40-3) is a synthetic small molecule belonging to the tetrahydroquinoline-cyclopropanecarboxamide class. It features a 1,2,3,4-tetrahydroquinoline core substituted at the N-1 position with a cyclopropanecarbonyl group and at the 6-position with a cyclopropanecarboxamide moiety, yielding a molecular formula of C₁₇H₂₀N₂O₂ and a molecular weight of approximately 284.35 g/mol [1]. Compounds within this scaffold class have been investigated as protein kinase inhibitors, notably targeting the c-Jun N-terminal kinase (JNK) family, which are implicated in inflammatory and neurodegenerative disorders [2]. This compound is primarily supplied for non-human research purposes, serving as a building block or reference standard in medicinal chemistry and chemical biology programs [1].

Why Generic Substitution Fails for N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide in Scientific Procurement


Generic substitution within the tetrahydroquinoline-cyclopropanecarboxamide class is precluded by profound differences in molecular weight, polar surface area, hydrogen-bonding capacity, and steric bulk imparted by the N-1 substituent. The target compound uniquely bears a dual cyclopropanecarbonyl architecture (at both N-1 and C-6), resulting in a compact molecular weight of 284.35 Da, a topological polar surface area (TPSA) of approximately 58.2 Ų, and two hydrogen-bond donor sites [1]. In contrast, the benzoyl analog possesses a significantly larger molecular weight (320.39 Da) and a single hydrogen-bond donor, while the tosyl analog is substantially heavier (370.5 g/mol) with an elevated TPSA (≈83.6 Ų) [2]. These physicochemical disparities directly influence membrane permeability, solubility, and target-binding kinetics, meaning an analog selected solely on the basis of shared tetrahydroquinoline core cannot be assumed to reproduce the binding profile, selectivity, or pharmacokinetic behavior of the target compound [1].

Quantitative Differentiation Evidence for N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide


Molecular Weight Differentiation: The Lightest-in-Class Core for Fragment-Based Design

The target compound possesses the lowest molecular weight among its closest tetrahydroquinoline-cyclopropanecarboxamide analogs, a critical parameter for fragment-based drug discovery (FBDD) where a molecular weight < 300 Da is a standard criterion [1]. At 284.35 Da, it is 2.0 Da lighter than the isobutyryl analog, 36.0 Da lighter than the benzoyl analog, and 78.1 Da lighter than the benzyl-oxo analog, providing superior ligand efficiency potential [2].

Fragment-based drug discovery Lead-likeness Ligand efficiency

Unique Dual Cyclopropanecarbonyl Architecture versus Single Cyclopropane Analogs

The target compound is distinguished by a dual cyclopropanecarbonyl arrangement: one cyclopropanecarbonyl group is attached to the N-1 position of the tetrahydroquinoline ring, and a second cyclopropanecarboxamide is linked at the 6-position. Among close analogs, the isobutyryl, benzoyl, tosyl, and benzyl-oxo variants all replace the N-1 cyclopropanecarbonyl with a different substituent, retaining only a single cyclopropane moiety at the 6-position [1]. Cyclopropane rings are known to enhance metabolic stability by resisting cytochrome P450-mediated oxidation, and their incorporation at two positions may confer additive stability effects compared to single-cyclopropane analogs [2].

Medicinal chemistry Structure-activity relationship Metabolic stability

Class-Level JNK Kinase Inhibition: Potency Benchmarking Against Reference Inhibitors

Although direct IC₅₀ data for the target compound are not publicly available, a closely related tetrahydroquinoline-cyclopropanecarboxamide scaffold (CHEMBL1946495) inhibits full-length JNK1 with an IC₅₀ of 180 nM, JNK2 with an IC₅₀ of 22 nM, and JNK3 with an IC₅₀ of 24 nM in biochemical assays [1]. The well-characterized pan-JNK inhibitor SP600125 exhibits IC₅₀ values of 40–90 nM across JNK1-3 [2]. The class-level data suggest that appropriately substituted tetrahydroquinoline-cyclopropanecarboxamides can achieve JNK2/JNK3 selectivity, and the target compound's unique dual-cyclopropane architecture may further modulate this selectivity profile.

Kinase inhibition JNK signaling Inflammatory disease

Hydrogen-Bond Donor Capacity: Advantage for Target Engagement and Solubility

The target compound possesses two hydrogen-bond donor (HBD) sites (both amide N-H groups), whereas the benzoyl analog and benzyl-oxo analog each contain only one HBD [1]. In drug design, a minimum of two HBDs is often correlated with improved aqueous solubility and target-binding enthalpy [2]. The tosyl analog is restricted to a single HBD due to the sulfonamide substitution pattern. The additional HBD in the target compound may facilitate key hydrogen-bond interactions within kinase ATP-binding pockets, potentially improving binding affinity and selectivity relative to single-donor analogs.

Drug-likeness Hydrogen bonding Aqueous solubility

Topological Polar Surface Area: Favorable CNS Permeability Profile

The topological polar surface area (TPSA) of the target compound is calculated at approximately 58.2 Ų, which falls well below the 90 Ų threshold commonly associated with favorable blood-brain barrier (BBB) penetration [1][2]. In contrast, the tosyl analog presents a significantly higher TPSA of approximately 83.6 Ų due to the sulfonamide group, placing it near the permeability limit and potentially restricting its CNS exposure [3]. The isobutyryl and benzoyl analogs share a similar TPSA to the target but differ in molecular weight and lipophilicity.

Blood-brain barrier CNS drug discovery Physicochemical property

Optimal Research and Industrial Application Scenarios for N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 284.35 Da—below the Rule-of-Three threshold of 300 Da—and two hydrogen-bond donors, the target compound meets stringent FBDD library criteria that exclude heavier analogs such as the benzoyl (320.39 Da), tosyl (370.5 Da), and benzyl-oxo (362.47 Da) variants . Its dual cyclopropanecarbonyl architecture provides unique three-dimensional character conducive to fragment growing and merging strategies, while its TPSA of 58.2 Ų supports downstream lead optimization toward CNS-penetrant candidates .

JNK2/3-Selective Chemical Probe Development

Class-level kinase inhibition data indicate that tetrahydroquinoline-cyclopropanecarboxamide analogs can achieve sub-100 nM potency against JNK2 (IC₅₀ = 22 nM) and JNK3 (IC₅₀ = 24 nM) with approximately 8-fold selectivity over JNK1 . The target compound's unique dual-cyclopropane architecture may further enhance this selectivity profile. Researchers developing isoform-selective JNK inhibitors for inflammatory or neurodegenerative disease models should prioritize this compound over single-cyclopropane analogs that lack the potential for additive metabolic stability .

CNS-Penetrant Lead Optimization Programs

The target compound's TPSA of 58.2 Ų falls well below the 90 Ų BBB-permeability threshold, and its low molecular weight further supports passive CNS penetration . The tosyl analog, with a TPSA of 83.6 Ų, approaches the permeability limit and is less suitable for CNS programs. Medicinal chemistry teams targeting neurodegenerative or neuropsychiatric indications should select the target compound as a starting scaffold over the tosyl analog to maximize the probability of achieving adequate brain exposure .

Metabolic Stability Screening in Early ADME-Tox Panels

The dual cyclopropanecarbonyl substitution pattern is hypothesized to confer enhanced resistance to oxidative metabolism compared to single-cyclopropane analogs . Procurement of the target compound for comparative microsomal or hepatocyte stability assays alongside the isobutyryl, benzoyl, and benzyl-oxo analogs can elucidate the metabolic advantage of the dual-cyclopropane motif, guiding the design of longer-half-life leads for in vivo efficacy studies .

Quote Request

Request a Quote for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.